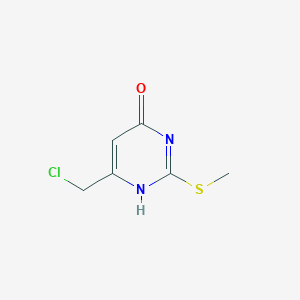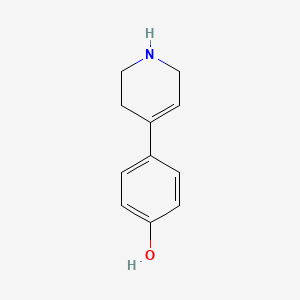
1-Phenyl-2-(piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(piperazin-1-yl)ethanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenyl group attached to a piperazine ring via an ethanone linkage
Wirkmechanismus
Target of Action
Similar compounds have been associated with alpha1-adrenergic receptors , which play a crucial role in the regulation of various physiological processes, including the modulation of mood, attention, and blood pressure.
Mode of Action
It’s plausible that it interacts with its targets through electrostatic and hydrophobic interactions
Biochemical Pathways
Compounds with similar structures have been found to influence mitochondrial trna maturation , suggesting potential downstream effects on protein synthesis and cellular metabolism.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenyl-2-(piperazin-1-yl)ethanone is limited . Similar compounds have shown good pharmacokinetic properties and stability in human liver microsomes , which could imply a favorable bioavailability profile for this compound.
Result of Action
Related compounds have shown potential antiviral activity and inhibition of 5-HT reuptake , suggesting that this compound may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(piperazin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-(piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(piperazin-1-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs with antidepressant or antipsychotic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a piperazine ring. This compound may exhibit different pharmacological properties due to the structural variation.
1-Phenyl-2-(morpholin-1-yl)ethanone: Contains a morpholine ring, which can lead to different chemical reactivity and biological activity.
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: Features a pyrrolidine ring, which may result in distinct interactions with molecular targets.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTACZRWRTSQVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[3-(3-chlorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777220.png)

![2-[[3-(3-fluorophenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate](/img/structure/B7777223.png)
![potassium;4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thiolate](/img/structure/B7777227.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B7777228.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B7777242.png)
![4-Chloro-5,6-dimethyl-2-[(methylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B7777245.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B7777256.png)


![Thieno[3,2-b][1]benzothiophene-2-carboxylic acid](/img/structure/B7777274.png)



